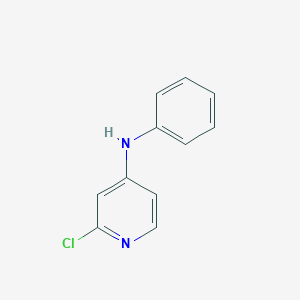

2-chloro-N-phenylpyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-phenylpyridin-4-amine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of an aniline group at the 4-position and a chlorine atom at the 6-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-phenylpyridin-4-amine typically involves the reaction of 4-chloropyridine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom in 4-chloropyridine is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling:

Cross-coupling reactions employ palladium catalysts, with yields exceeding 80% when using bulky ligands like DCPTPB . Steric hindrance from substituents (e.g., methyl groups) reduces reaction rates but improves regioselectivity.

Photostimulated Cyclization

Under UV irradiation, 2-chloro-N-phenylpyridin-4-amine undergoes intramolecular cyclization to form δ-carbolines:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromo-N-phenylpyridin-3-amine | DMSO, 180 min irradiation | δ-Carboline derivatives | 70–80% |

This SRN1 mechanism proceeds via radical intermediates, with DMSO acting as both solvent and electron donor .

Functionalization via Buchwald-Hartwig Amination

The amine group participates in palladium-catalyzed arylations to generate N-aryl derivatives:

| Aryl Halide | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Dimethylbenzyl bromide | PdCl₂(PPh₃)₂, xantphos, NaOtBu | N-(2,4-Dimethylbenzyl) derivatives | 35–43% |

Reactions require sodium tert-butoxide as a base and xantphos as a supporting ligand, achieving moderate yields under refluxing toluene .

Decarboxylation and Side Reactions

Competitive decarboxylation occurs under certain conditions (e.g., prolonged heating), forming byproducts like N-phenylpyridin-4-amine . Steric effects from substituents at position 3 significantly influence reaction pathways:

| Substituent | Impact on Reactivity |

|---|---|

| 3-Methyl | Reduces rotational barrier, lowers cross-coupling efficiency |

| 3-Phenyl | Enhances steric stabilization, improves arylation yields |

Key Mechanistic Insights

-

Electronic Effects : Electron-donating groups on the benzylic amine accelerate NAS but increase decarboxylation risk .

-

Conformational Control : Rotamer preferences (e.g., 3-methyl vs. 3-phenyl) dictate accessibility of the C–H bond for metal insertion .

-

Radical Pathways : Photostimulated reactions proceed via single-electron transfer (SET), validated by quench experiments .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C11H9ClN2

- Molecular Weight : 220.65 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position.

Chemistry

2-Chloro-N-phenylpyridin-4-amine serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex heterocycles and organic molecules. Its chlorinated structure allows for further functionalization through nucleophilic substitution reactions.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Acts as a precursor for various heterocyclic compounds. |

| Nucleophilic Substitution | Engages in reactions to introduce diverse functional groups. |

Biology

In biological research, this compound is explored for its role in developing bioactive molecules. It has been used as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

| Biological Application | Description |

|---|---|

| Enzyme Inhibitor Studies | Investigated for inhibiting specific enzymes involved in metabolic pathways. |

| Cellular Probes | Utilized to study cellular signaling pathways and interactions. |

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate in drug discovery. Its structural features make it suitable for modifications that enhance therapeutic efficacy.

| Medical Application | Description |

|---|---|

| Drug Discovery | Explored as an intermediate in synthesizing new pharmaceuticals. |

| Anti-cancer Research | Preliminary studies suggest potential anticancer properties through modulation of key signaling pathways. |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human melanoma cells. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research demonstrated that this compound could selectively inhibit certain enzymes linked to inflammatory processes, highlighting its utility in developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 2-chloro-N-phenylpyridin-4-amine depends on its specific application. In biochemical contexts, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The aniline group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparaison Avec Des Composés Similaires

2-Chloropyridine: Another chloropyridine derivative with a chlorine atom at the 2-position.

3-Chloropyridine: Chloropyridine with a chlorine atom at the 3-position.

4-Chloropyridine: Chloropyridine with a chlorine atom at the 4-position.

4-Anilinylpyridine: Pyridine with an aniline group at the 4-position but without the chlorine atom.

Uniqueness: 2-chloro-N-phenylpyridin-4-amine is unique due to the presence of both the aniline group and the chlorine atom on the pyridine ring This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs

Propriétés

Formule moléculaire |

C11H9ClN2 |

|---|---|

Poids moléculaire |

204.65 g/mol |

Nom IUPAC |

2-chloro-N-phenylpyridin-4-amine |

InChI |

InChI=1S/C11H9ClN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) |

Clé InChI |

FNEMOPULEWYPMQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC(=NC=C2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.